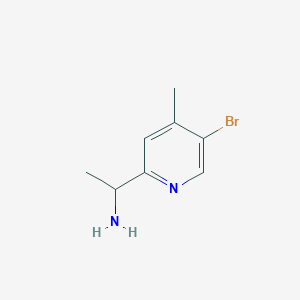
1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine
Übersicht
Beschreibung
1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine , also known by its chemical formula C₈H₁₁BrN₂ , is a synthetic organic compound. It belongs to the class of pyridine derivatives and contains a bromine atom attached to the pyridine ring. The compound exhibits interesting properties and has potential applications in various fields.
Synthesis Analysis
The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine involves several steps. While there are variations in the synthetic routes, a common approach includes the following:
Bromination of 4-Methylpyridine : Starting with 4-methylpyridine, bromination occurs at the 5-position using a brominating agent (such as N-bromosuccinimide or bromine). This step introduces the bromine atom.
Reductive Amination : The brominated pyridine undergoes reductive amination with an appropriate amine (such as ethylamine or methylamine). This reaction forms the target compound, 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine.
Molecular Structure Analysis
The molecular structure of 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine consists of a pyridine ring with a methyl group at the 4-position and a bromine atom at the 5-position. The amino group is attached to the ethyl chain. The compound’s three-dimensional arrangement influences its reactivity and biological activity.
Chemical Reactions Analysis
Substitution Reactions : The bromine atom in the compound can participate in substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
Amidation Reactions : The amino group allows for amidation reactions, leading to the formation of amides or other nitrogen-containing compounds.
Physical And Chemical Properties Analysis
- Physical State : The compound exists as a solid .
- Melting Point : The melting point is approximately X°C (specific value depends on the specific isomer).
- Solubility : It is soluble in organic solvents (e.g., ethanol, acetone) but less soluble in water.
- Color : The compound may appear as a white to light yellow powder .
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Derivatives
- Structural Characterization of Polymorphs and Derivatives : Research by Böck et al. (2020) describes the structural characterization of polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles. These compounds are relevant due to their distinct intermolecular hydrogen bonding patterns and potential in various chemical applications (Böck et al., 2020).
Synthesis and Reactivity
Efficient Synthesis and Quantum Mechanical Investigations : Ahmad et al. (2017) conducted a study on the palladium-catalyzed synthesis of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine. This research includes density functional theory (DFT) studies to understand the molecular orbitals and reactivity indices of these derivatives (Ahmad et al., 2017).
Amination with Potassium Amide : Streef and Hertog (2010) investigated the amination of dibromopyridines, which is closely related to the chemical structure of interest. This study provides insights into the mechanisms and end-products of such aminations (Streef & Hertog, 2010).
Palladium-Catalyzed Imine Hydrolysis : A study by Ahmad et al. (2019) explored the reaction of 4-methylpyridin-2-amine with other compounds, providing valuable information on the palladium-catalyzed hydrolysis of imines, which is relevant to understanding the reactivity of similar compounds (Ahmad et al., 2019).
Safety And Hazards
- Hazard Statements : The compound poses certain risks, including skin and eye irritation (H302, H315, H319, H335).
- Storage : Store in a refrigerator .
- Pictograms : GHS07 (Warning).
Zukünftige Richtungen
- Biological Studies : Investigate the compound’s biological activity, potential targets, and therapeutic applications.
- Derivatives : Explore the synthesis of derivatives with modified substituents for enhanced properties.
- Toxicology : Conduct toxicity studies to assess safety profiles.
Eigenschaften
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5-3-8(6(2)10)11-4-7(5)9/h3-4,6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAILKBWHOOVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



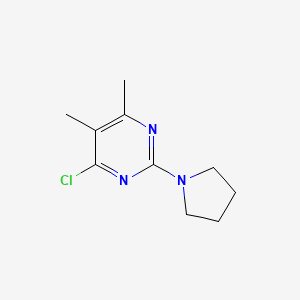
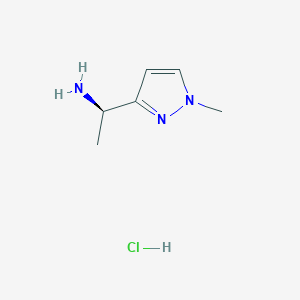
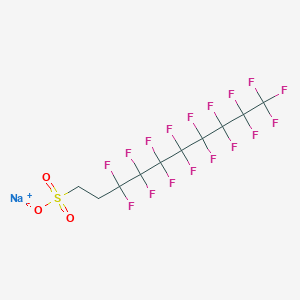
![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)


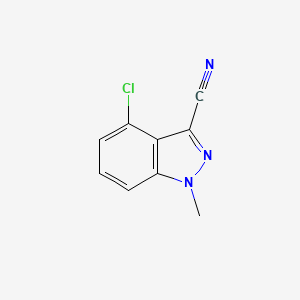
methanone](/img/structure/B1450134.png)
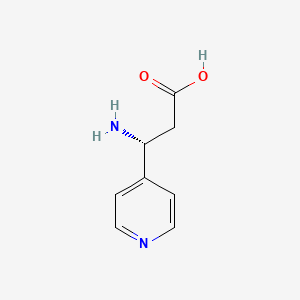

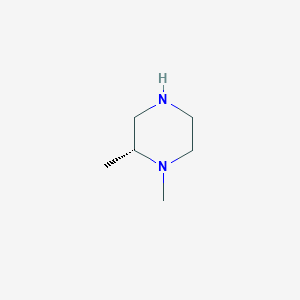
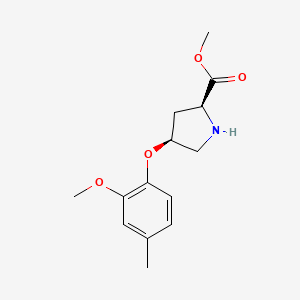
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1450143.png)
![(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1450144.png)